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Abstract
Elenestinib (BLU-263) is an investigational, orally bioavailable, next-generation tyrosine kinase

inhibitor (TKI) that potently and selectively targets the KIT D816V mutation, a key driver in

approximately 95% of systemic mastocytosis (SM) cases.[1] Developed by Blueprint

Medicines, elenestinib is engineered for high selectivity and minimal penetration of the blood-

brain barrier, aiming to provide a favorable safety profile by reducing the risk of central nervous

system (CNS) side effects.[2][3] This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, mechanism of action, experimental protocols,

and available clinical data for elenestinib.

Chemical Structure and Properties
Elenestinib is a synthetic organic small molecule with a complex heterocyclic structure.

Chemical Structure
IUPAC Name: 2-{4-[4-(4-{5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl}piperazin-1-

yl)pyrrolo[2,1-f][2][4][5]triazin-6-yl]-1H-pyrazol-1-yl}ethan-1-ol[6]

SMILES: C--INVALID-LINK--(N)c2ncc(nc2)N3CCN(CC3)c4c5cc(cn5cn4)c6cnn(c6)CCO[6]
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Physicochemical Properties
A summary of the key physicochemical properties of elenestinib is presented in Table 1. These

properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

The calculated properties suggest that elenestinib is a moderately lipophilic molecule with

multiple hydrogen bond donors and acceptors, consistent with its design as an orally

bioavailable drug.

Property Value Source

Molecular Formula C27H29FN10O [6]

Molecular Weight 528.6 g/mol [6]

CAS Number 2505078-08-8 [6]

Synonyms BLU-263, BLU263 [6]

Calculated LogP 1.1 [6]

Hydrogen Bond Donors 3 PubChem

Hydrogen Bond Acceptors 11 PubChem

Polar Surface Area 150 Å² PubChem

Solubility Soluble in DMSO [7]

Table 1: Physicochemical Properties of Elenestinib.

Mechanism of Action and Signaling Pathway
Elenestinib is a highly selective inhibitor of the constitutively active KIT D816V mutant kinase.

This mutation, an aspartate-to-valine substitution at codon 816 in the kinase activation loop, is

a primary pathogenic driver in systemic mastocytosis. It leads to ligand-independent

autophosphorylation and activation of the KIT receptor, resulting in uncontrolled mast cell

proliferation and survival.

Elenestinib binds to the ATP-binding pocket of the KIT D816V kinase, preventing its

autophosphorylation and the subsequent activation of downstream signaling pathways. The
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key pathways dysregulated by KIT D816V and targeted by elenestinib include STAT5,

PI3K/AKT, and RAS/MAPK (MEK/ERK).
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Caption: Elenestinib inhibits the constitutively active KIT D816V receptor, blocking

downstream signaling pathways.

Preclinical and Clinical Data
In Vitro Potency and Selectivity
Elenestinib demonstrates potent and selective inhibition of KIT D816V in both biochemical and

cellular assays. The IC50 values highlight its high affinity for the mutant kinase over the wild-

type (WT) form, which is a key attribute for minimizing off-target effects.
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Assay Type Target IC50 (nM)

Biochemical KIT D816V 0.24 (Kd)

Cellular KIT D816V 4.3

Cellular (free base) KIT D816V 6

Cellular (phosphate salt) KIT D816V 0.2

Table 2: In Vitro Potency of Elenestinib.[7][8]

Pharmacokinetics
Preclinical studies in rats have shown that elenestinib has limited brain penetration, with a

brain-to-plasma ratio of 0.18.[7] Phase 1 clinical trial data in healthy volunteers indicated that

elenestinib has linear pharmacokinetics, and its half-life supports once-daily dosing.[8] A

clinical study in patients with advanced systemic mastocytosis is designed to further

characterize the pharmacokinetic profile, including Cmax, Tmax, and AUC.[9]

Clinical Efficacy (HARBOR Trial)
The HARBOR trial (NCT04910685) is a Phase 2/3 study evaluating the efficacy and safety of

elenestinib in patients with indolent systemic mastocytosis (ISM).[10] Part 1 of the study

demonstrated dose-dependent reductions in key biomarkers of mast cell burden and

improvements in patient-reported symptoms.[4][5]

Dose (once daily)
Mean % Reduction in
Serum Tryptase

Mean % Reduction in KIT
D816V VAF

25 mg -15.4% -37.5%

50 mg -50.9% -70.3%

100 mg -68.4% -77.0%

Placebo +3.3% -2.5%

Table 3: Biomarker Reduction at 12 Weeks in the HARBOR Trial (Part 1).[4]
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Patients treated with elenestinib also showed clinically meaningful improvements in total

symptom score (TSS) compared to placebo.[5] The safety profile was favorable, with no

treatment-related serious adverse events or discontinuations due to adverse events.[4]

Experimental Protocols
Detailed experimental protocols for the synthesis and specific assays for elenestinib are

proprietary. However, based on standard methodologies in drug discovery, the following

outlines the likely experimental approaches.

Kinase Inhibition Assay (Biochemical)
A common method to determine the biochemical potency (IC50) of a kinase inhibitor is a time-

resolved fluorescence energy transfer (TR-FRET) assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b11927276?utm_src=pdf-body
https://www.prnewswire.com/news-releases/blueprint-medicines-reports-clinical-data-highlighting-leadership-in-developing-targeted-treatment-options-for-patients-with-systemic-mastocytosis-301699902.html
https://ash.confex.com/ash/2023/webprogram/Paper188904.html
https://www.benchchem.com/product/b11927276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11927276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents:
- Recombinant KIT D816V

- Biotinylated Substrate Peptide
- ATP

- Elenestinib Dilutions

Incubate Kinase, Substrate,
ATP, and Elenestinib

Add Detection Reagents:
- Europium-labeled anti-phospho-antibody
- Streptavidin-Allophycocyanin (SA-APC)

Read Plate on TR-FRET Reader

Analyze Data and
Calculate IC50

End

Click to download full resolution via product page

Caption: A typical workflow for a TR-FRET based kinase inhibition assay.

Methodology:
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Reagent Preparation: Recombinant KIT D816V enzyme, a biotinylated peptide substrate,

and ATP are prepared in a kinase reaction buffer. Elenestinib is serially diluted to create a

concentration gradient.

Kinase Reaction: The enzyme, substrate, ATP, and varying concentrations of elenestinib are

incubated together in a microplate to allow the phosphorylation reaction to occur.

Detection: A solution containing a europium-labeled antibody specific for the phosphorylated

substrate and streptavidin conjugated to allophycocyanin (SA-APC) is added.

Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the

europium donor and SA-APC acceptor into close proximity, resulting in a FRET signal that is

measured on a plate reader.

Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is

determined using a non-linear regression analysis.

Cell-Based Proliferation Assay
The effect of elenestinib on the proliferation of cells expressing KIT D816V can be assessed

using a cell viability assay, such as one based on the reduction of a tetrazolium salt (e.g., MTS

or WST-1) or ATP content (e.g., CellTiter-Glo®).

Methodology:

Cell Culture: A human mast cell line endogenously expressing or engineered to express KIT

D816V (e.g., HMC-1.2) is cultured under standard conditions.

Treatment: Cells are seeded into microplates and treated with a serial dilution of elenestinib
for a period of 48-72 hours.

Viability Assessment: A reagent that measures metabolic activity (proportional to cell

number) is added to each well.

Signal Measurement: The absorbance or luminescence is measured using a plate reader.

Data Analysis: The signal is normalized to untreated controls, and the IC50 value is

calculated by plotting the percentage of cell viability against the drug concentration.
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Synthesis
The specific synthetic route for elenestinib is proprietary. However, based on its chemical

structure, a plausible retrosynthetic analysis suggests a multi-step synthesis involving the

coupling of several heterocyclic fragments. The synthesis of similar complex kinase inhibitors

often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig

amination) to form the key carbon-carbon and carbon-nitrogen bonds.

Conclusion
Elenestinib is a promising, next-generation, selective KIT D816V inhibitor with a well-defined

mechanism of action and a favorable preclinical and early clinical profile. Its high potency

against the target mutation, coupled with limited CNS penetration, suggests the potential for a

strong therapeutic index in the treatment of systemic mastocytosis. The ongoing HARBOR trial

will further elucidate its efficacy and safety, potentially offering a new, targeted therapeutic

option for patients with this debilitating disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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